molecular formula C16H13F2NO3S B2413741 4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride CAS No. 1607252-69-6

4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride

Cat. No.: B2413741
CAS No.: 1607252-69-6
M. Wt: 337.34
InChI Key: FJOZYXBFCPEGRF-UHFFFAOYSA-N
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Description

4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a fluorophenyl group attached to a cyclopropane ring, which is further connected to a benzenesulfonyl fluoride moiety. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Coupling with Benzenesulfonyl Fluoride: The final step involves coupling the cyclopropane derivative with benzenesulfonyl fluoride under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce a sulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, 4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound can serve as a probe for studying enzyme mechanisms, particularly those involving sulfonyl fluoride-sensitive enzymes. It may also be investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry

Industrially, the compound’s reactivity makes it useful in the development of specialty chemicals, agrochemicals, and materials science applications. Its stability and functional group compatibility allow for its incorporation into various industrial processes.

Mechanism of Action

The mechanism by which 4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This covalent modification is often irreversible, making the compound a potent inhibitor of enzymes that possess nucleophilic active sites.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.

    Phenylmethylsulfonyl fluoride (PMSF): Another sulfonyl fluoride compound used as a protease inhibitor.

    Diisopropyl fluorophosphate (DFP): A related compound with applications in enzyme inhibition.

Uniqueness

4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride is unique due to the presence of the cyclopropane ring and the fluorophenyl group, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and specificity, making it a valuable tool in both research and industrial applications.

This detailed overview highlights the multifaceted nature of this compound, showcasing its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

4-[[2-(4-fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3S/c17-11-3-1-10(2-4-11)14-9-15(14)16(20)19-12-5-7-13(8-6-12)23(18,21)22/h1-8,14-15H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOZYXBFCPEGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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